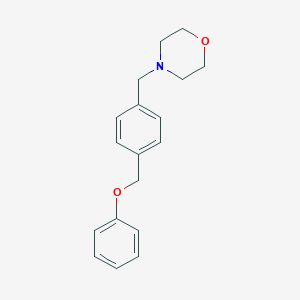
Morpholine, 4-(p-phenoxymethylbenzyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Morpholine, 4-(p-phenoxymethylbenzyl)-, also known as Morpholine, 4-(p-phenoxymethylbenzyl)-, is a useful research compound. Its molecular formula is C18H21NO2 and its molecular weight is 283.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality Morpholine, 4-(p-phenoxymethylbenzyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Morpholine, 4-(p-phenoxymethylbenzyl)- including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Anticonvulsant Properties
Recent studies have indicated that compounds similar to morpholine derivatives exhibit significant anticonvulsant activity. For instance, the structure-activity relationship (SAR) analyses have shown that modifications at the benzyl position can enhance the anticonvulsant efficacy of related compounds. Morpholine derivatives have been tested in various seizure models, demonstrating protective effects against chemically induced seizures in rodents .
Neuropharmacological Research
Morpholine derivatives are being investigated for their potential as procognitive agents. These compounds may act as antagonists or inverse agonists at histamine H3 receptors, which are involved in neurotransmitter release regulation. The modulation of these receptors can lead to enhanced cognitive function and memory improvement, making them candidates for treating cognitive disorders such as Alzheimer's disease .
ZNF143 Inhibition
Another area of research involves the inhibitory effects of morpholine derivatives on ZNF143, a transcription factor implicated in various cancers. Compounds with morpholine structures have been identified as potential ZNF143 inhibitors, suggesting a role in cancer therapeutics by modulating gene expression associated with tumor growth .
Case Studies and Research Findings
Propriétés
Numéro CAS |
19733-85-8 |
|---|---|
Formule moléculaire |
C18H21NO2 |
Poids moléculaire |
283.4 g/mol |
Nom IUPAC |
4-[[4-(phenoxymethyl)phenyl]methyl]morpholine |
InChI |
InChI=1S/C18H21NO2/c1-2-4-18(5-3-1)21-15-17-8-6-16(7-9-17)14-19-10-12-20-13-11-19/h1-9H,10-15H2 |
Clé InChI |
KKZVFODAEIXMLP-UHFFFAOYSA-N |
SMILES |
C1COCCN1CC2=CC=C(C=C2)COC3=CC=CC=C3 |
SMILES canonique |
C1COCCN1CC2=CC=C(C=C2)COC3=CC=CC=C3 |
Key on ui other cas no. |
19733-85-8 |
Synonymes |
4-[p-(Phenoxymethyl)benzyl]morpholine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















